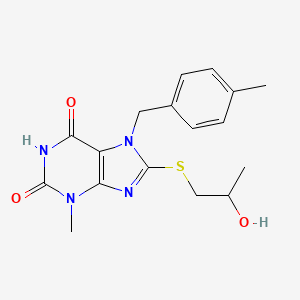

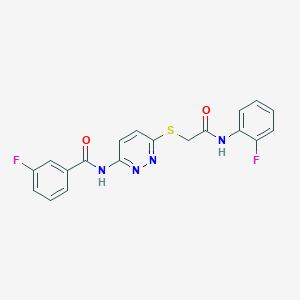

![molecular formula C21H20N2O7S2 B2410883 Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate CAS No. 865247-40-1](/img/structure/B2410883.png)

Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate” involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) and acetone at 65°C for 24 hours .Molecular Structure Analysis

The molecular structure of “methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate” has been determined by crystallography . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 12.180(3) Å, b = 13.813(4) Å, c = 7.842(2) Å, β = 93.917(4)°, and V = 1316.2(6) Å3 .Scientific Research Applications

Chemical Synthesis and Reaction Studies

- Cyclization Reactions: Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate undergoes cyclization in the presence of bases, forming 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

- Synthesis of Methylsulfonyl Benzothiazoles: Novel 4 and 5-substituted methylsulfonyl benzothiazole compounds are synthesized from reactions involving 5-ethoxy-2-(methylsulfonyl)benzo[d]thiazole, demonstrating varied functionalities (Lad et al., 2017).

Medicinal Chemistry and Drug Development

- Synthesis of Aldose Reductase Inhibitors: Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxothiazolidin-5-ylidene]acetates are synthesized and evaluated as inhibitors, suggesting potential for developing treatments for diabetic complications (Saeed et al., 2014).

Photodynamic Therapy

- Zinc Phthalocyanine Derivatives: New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base are synthesized, exhibiting potential for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicide Research

- Herbicidal Activity Study: DPX-A7881, containing a similar sulfonyl benzoate structure, is studied for post-emergence broadleaf weed control, with its activity influenced by environmental factors (Buchanan, Gillespie, & Swanton, 1990).

Mechanism of Action

Target of Action

The primary targets of “Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate” are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within the body .

Mode of Action

It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes at the cellular level .

Pharmacokinetics

It is known that the compound is synthesized through a reaction involving methyl 4-hydroxy-3-methoxybenzoate, ethyl bromoacetate, and potassium carbonate . The product yield is approximately 64.6% .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Properties

IUPAC Name |

methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S2/c1-4-30-18(24)12-23-16-10-9-15(32(3,27)28)11-17(16)31-21(23)22-19(25)13-5-7-14(8-6-13)20(26)29-2/h5-11H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBINXEYCSKBCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)